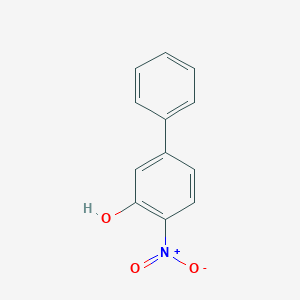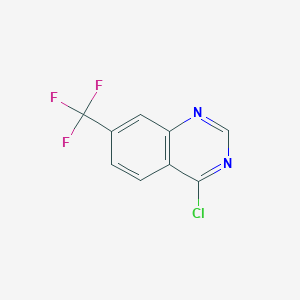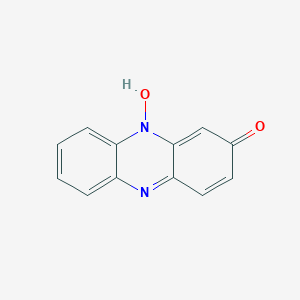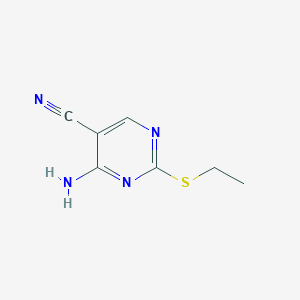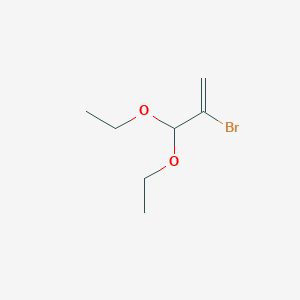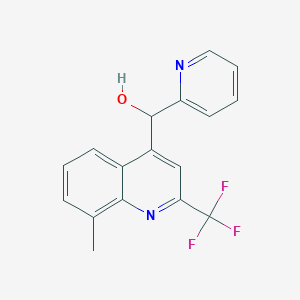![molecular formula C12H20O B096075 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol CAS No. 16510-56-8](/img/structure/B96075.png)
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol, commonly known as CB2, is a bicyclic compound that has been the subject of numerous scientific studies due to its potential use in medical research.
Aplicaciones Científicas De Investigación
CB2 has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that CB2 can inhibit the growth and spread of cancer cells, as well as enhance the effectiveness of chemotherapy drugs. CB2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to reduce inflammation and oxidative stress.
Mecanismo De Acción
CB2 acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, appetite, and immune function. CB2 binds to CB2 receptors, which are primarily found in immune cells, and activates a signaling pathway that leads to the inhibition of inflammation and cell proliferation.
Biochemical and Physiological Effects:
CB2 has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and spread, the reduction of inflammation and oxidative stress, and the modulation of immune function. CB2 has also been shown to have analgesic and anti-anxiety effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB2 has several advantages for lab experiments, including its ability to inhibit cancer cell growth and spread, its anti-inflammatory properties, and its potential use in treating neurodegenerative diseases. However, CB2 also has limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on CB2, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in treating other diseases, such as autoimmune disorders and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of CB2 and its potential side effects.
Métodos De Síntesis
CB2 can be synthesized through a multi-step process involving the reaction of 2-methylcyclopentanone with formaldehyde and hydrogen gas to form a diastereomeric mixture of 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol. This mixture can then be separated using column chromatography to isolate the desired compound.
Propiedades
Número CAS |
16510-56-8 |
|---|---|
Nombre del producto |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
Fórmula molecular |
C12H20O |
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
InChI |
InChI=1S/C12H20O/c1-11(13)8-12-7-3-2-4-9(12)5-6-10(11)12/h9-10,13H,2-8H2,1H3 |
Clave InChI |
AWOPLGYFCZEPTJ-UHFFFAOYSA-N |
SMILES |
CC1(CC23C1CCC2CCCC3)O |
SMILES canónico |
CC1(CC23C1CCC2CCCC3)O |
Sinónimos |
Decahydro-2-methylcyclobut[c]inden-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)



![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
